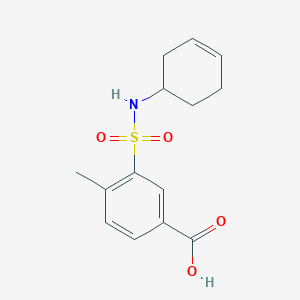
3-(Cyclohex-3-en-1-ylsulfamoyl)-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohex-3-en-1-ylsulfamoyl)-4-methylbenzoic acid, also known as sulcotrione, is a herbicide that is widely used in agriculture to control weeds in corn and other crops. It was first introduced in the market in the 1990s and has since become a popular choice for farmers due to its effectiveness and low toxicity.
Mécanisme D'action
Sulcotrione binds to the active site of HPPD and inhibits its activity, leading to the accumulation of toxic intermediates such as 2,5-dihydroxyphenylpyruvate and 2,3-diketogulonate. These intermediates disrupt the electron transport chain in the chloroplasts, leading to the production of reactive oxygen species (ROS) and the eventual death of the plant.
Biochemical and Physiological Effects:
Sulcotrione has been found to have low toxicity to mammals and other non-target organisms. However, it can have some biochemical and physiological effects on plants, such as the inhibition of carotenoid synthesis, the disruption of the electron transport chain, and the accumulation of ROS. These effects can lead to the death of the plant and the prevention of weed growth.
Avantages Et Limitations Des Expériences En Laboratoire
Sulcotrione has several advantages for lab experiments, including its high potency, low toxicity, and broad-spectrum activity against a wide range of weeds. However, it also has some limitations, such as its high cost, the need for specialized equipment and facilities for its synthesis, and the potential for environmental contamination if not used properly.
Orientations Futures
There are several future directions for research on 3-(Cyclohex-3-en-1-ylsulfamoyl)-4-methylbenzoic acid, including the development of more efficient and cost-effective synthesis methods, the identification of new targets for herbicidal activity, and the exploration of its potential for other applications such as the treatment of cancer and other diseases. Additionally, there is a need for further research on the environmental impact of 3-(Cyclohex-3-en-1-ylsulfamoyl)-4-methylbenzoic acid and its potential for resistance development in target weeds.
Méthodes De Synthèse
Sulcotrione is synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with cyclohexene, followed by sulfonation with chlorosulfonic acid and then neutralization with ammonia. The resulting product is then purified through recrystallization to obtain pure 3-(Cyclohex-3-en-1-ylsulfamoyl)-4-methylbenzoic acid.
Applications De Recherche Scientifique
Sulcotrione has been extensively studied for its herbicidal properties and has been found to be highly effective in controlling a broad range of weeds in corn and other crops. It works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the synthesis of carotenoids and plastoquinone in plants. This leads to the accumulation of toxic intermediates and the eventual death of the plant.
Propriétés
IUPAC Name |
3-(cyclohex-3-en-1-ylsulfamoyl)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-7-8-11(14(16)17)9-13(10)20(18,19)15-12-5-3-2-4-6-12/h2-3,7-9,12,15H,4-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQXQWLEZLVLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B7581582.png)
![3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7581584.png)
![4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581591.png)


![4-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581613.png)
![3-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7581620.png)
![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)
![2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid](/img/structure/B7581630.png)


![2-[4-(Cyclohex-3-en-1-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7581652.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)